molecular formula C24H16F3N3O6S B2908288 Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-23-0

Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate

Katalognummer B2908288
CAS-Nummer: 851951-23-0
Molekulargewicht: 531.46
InChI-Schlüssel: LTYZDNRARCYCIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to contain several distinct functional groups, including a benzodioxole, a trifluoromethylphenyl group, and a thienopyridazine group . Each of these groups has its own properties and reactivity, which would contribute to the overall behavior of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole group, for example, is a type of aromatic ether, while the trifluoromethylphenyl group is a type of halogenated aromatic compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzodioxole group might undergo reactions typical of aromatic ethers, while the trifluoromethyl group might undergo reactions typical of halogenated compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the benzodioxole group could potentially increase the compound’s stability and resistance to oxidation .

Wissenschaftliche Forschungsanwendungen

Diabetes Treatment

Thieno[3,4-d]pyridazine derivatives have been investigated as inhibitors of the dipeptidyl peptidase-IV enzyme, which is useful in the treatment of type 2 diabetes .

CNS Activity

These compounds have shown potential as histamine H3 receptor binders with central nervous system (CNS) activity .

Kinase Inhibition

They have been explored for their kinase inhibitor properties, which could be relevant in cancer treatment and other diseases involving kinase pathways .

Positive Allosteric Modulators

Some derivatives act as positive allosteric modulators for gamma-aminobutyric acid A receptor subunit alpha 5 (GABA A α5), which could have implications in neurological disorders .

Photodynamic Therapy

Thieno[3,4-d]pyrimidine derivatives have been used as photosensitizers in photodynamic therapy for the treatment of skin cancer cells .

Antimicrobial Activity

Pyrimidothienopyridazine derivatives bearing sulfonamide groups have shown antimicrobial activity against various bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

Plant Growth Regulation

Pyridazine derivatives exhibit plant growth-regulating effects and could be used in agricultural applications to enhance crop yield or manage plant development .

Antitumor and Anti-inflammatory Activities

Substituted pyrazolone and pyrazolo[3,4-d]pyrimidine derivatives related to thieno[3,4-d]pyridazine have demonstrated antitumor and anti-inflammatory activities, indicating possible use in developing new therapies for cancer and inflammatory diseases .

Zukünftige Richtungen

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its bioactivity. Compounds with similar functional groups have been found to have applications in various fields, including pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name

ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O6S/c1-2-34-23(33)19-15-10-37-21(28-20(31)12-3-8-16-17(9-12)36-11-35-16)18(15)22(32)30(29-19)14-6-4-13(5-7-14)24(25,26)27/h3-10H,2,11H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYZDNRARCYCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.